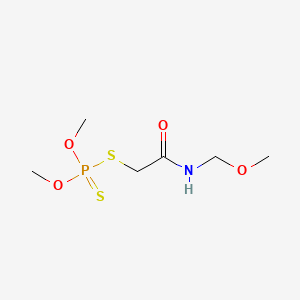

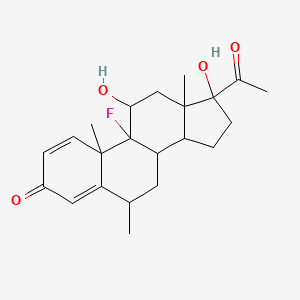

![molecular formula C48H62N8O13S B1207124 (3S)-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[3-(4-sulfooxyphenyl)propanoylamino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-4-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid CAS No. 112882-74-3](/img/structure/B1207124.png)

(3S)-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[3-(4-sulfooxyphenyl)propanoylamino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-4-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

A-68552 es un agonista de la colecistoquinina, lo que significa que imita la acción de la colecistoquinina, una hormona que estimula la digestión de grasas y proteínas. El compuesto tiene una fórmula molecular de C48H62N8O13S y un peso molecular de 991.12 . Se utiliza principalmente para fines de investigación y ha mostrado potencial en varios estudios científicos.

Métodos De Preparación

La síntesis de A-68552 implica varios pasos, incluyendo la preparación de compuestos intermedios y sus reacciones subsecuentes bajo condiciones específicas. Las rutas sintéticas exactas y las condiciones de reacción son propietarias y no se divulgan públicamente en detalle. Los métodos generales implican el uso de solventes orgánicos, catalizadores y condiciones controladas de temperatura y presión para lograr el producto deseado . Los métodos de producción industrial son similares, pero se escalan para producir cantidades más grandes del compuesto de manera eficiente.

Análisis De Reacciones Químicas

A-68552 experimenta diversas reacciones químicas, incluyendo:

Oxidación: Esta reacción involucra la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Esta reacción involucra la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen hidruro de aluminio y litio y borohidruro de sodio.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas.

Aplicaciones Científicas De Investigación

A-68552 tiene varias aplicaciones de investigación científica, incluyendo:

Química: Se utiliza como un compuesto de referencia en el estudio de los receptores de colecistoquinina y sus agonistas.

Biología: Se emplea en experimentos para comprender el papel de la colecistoquinina en varios procesos biológicos.

Medicina: Se investiga por sus posibles efectos terapéuticos en condiciones relacionadas con el sistema digestivo y los trastornos neurológicos.

Industria: Se utiliza en el desarrollo de nuevos medicamentos y agentes terapéuticos

Mecanismo De Acción

A-68552 ejerce sus efectos uniéndose a los receptores de colecistoquinina, específicamente los receptores de colecistoquinina A y colecistoquinina B. Esta unión activa los receptores, lo que lleva a una cascada de eventos intracelulares que resultan en los efectos fisiológicos asociados con la colecistoquinina, como la estimulación de la secreción de enzimas digestivas y la modulación de las señales de saciedad .

Comparación Con Compuestos Similares

A-68552 es único en su alta afinidad y especificidad por los receptores de colecistoquinina en comparación con otros compuestos similares. Algunos compuestos similares incluyen:

Octapéptido de colecistoquinina: Un péptido natural con efectos agonistas similares sobre los receptores de colecistoquinina.

Devazepide: Un antagonista selectivo del receptor de colecistoquinina A.

Lorglumide: Otro antagonista del receptor de colecistoquinina.

A-68552 destaca por su naturaleza sintética y sus aplicaciones específicas en entornos de investigación.

Propiedades

Número CAS |

112882-74-3 |

|---|---|

Fórmula molecular |

C48H62N8O13S |

Peso molecular |

991.1 g/mol |

Nombre IUPAC |

(3S)-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[3-(4-sulfooxyphenyl)propanoylamino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-4-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C48H62N8O13S/c1-4-6-16-36(52-41(57)24-21-30-19-22-33(23-20-30)69-70(66,67)68)44(61)51-29-42(58)53-39(26-32-28-50-35-18-12-11-15-34(32)35)47(64)54-37(17-7-5-2)45(62)55-40(27-43(59)60)48(65)56-46(63)38(49-3)25-31-13-9-8-10-14-31/h8-15,18-20,22-23,28,36-40,49-50H,4-7,16-17,21,24-27,29H2,1-3H3,(H,51,61)(H,52,57)(H,53,58)(H,54,64)(H,55,62)(H,59,60)(H,56,63,65)(H,66,67,68)/t36-,37-,38-,39-,40-/m0/s1 |

Clave InChI |

HTISDDBHNNOAGK-HECCNADXSA-N |

SMILES |

CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)NC(=O)C(CC3=CC=CC=C3)NC)NC(=O)CCC4=CC=C(C=C4)OS(=O)(=O)O |

SMILES isomérico |

CCCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)O)C(=O)NC(=O)[C@H](CC3=CC=CC=C3)NC)NC(=O)CCC4=CC=C(C=C4)OS(=O)(=O)O |

SMILES canónico |

CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)NC(=O)C(CC3=CC=CC=C3)NC)NC(=O)CCC4=CC=C(C=C4)OS(=O)(=O)O |

Sinónimos |

A 68552 A-68552 cholecystokinin-7, desamino-Tyr(1)-Nle(2,5)-(N-methyl)Phe(7)- cholecystokinin-7, desaminotyrosyl(1)-norleucyl(2,5)-N-methylphenylalanine(7)- desamino-Tyr(1)-Nle(2,5)-(N-methyl)Phe(7)-CCK-7 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

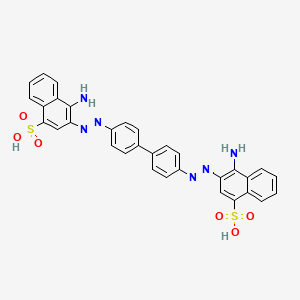

![5-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulphonic acid](/img/structure/B1207062.png)